molecular formula C11H8F4O2 B12309815 2-(2-Fluoro-4-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid

2-(2-Fluoro-4-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid

Cat. No.: B12309815
M. Wt: 248.17 g/mol
InChI Key: FZCRZXRQBWISFW-UHFFFAOYSA-N
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Description

2-(2-Fluoro-4-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid (CAS 2227851-53-6) is a high-purity fluorinated building block of significant interest in pharmaceutical research and development. This compound, with a molecular formula of C₁₁H₈F₄O₂ and a molecular weight of 248.05 g/mol, is designed for use in the synthesis of more complex pharmacologically active molecules . Its specific structure, featuring a cyclopropane ring attached to a fluorinated and trifluoromethyl-substituted phenyl ring, is engineered to enhance key drug properties. Research indicates its primary application is in the synthesis of compounds targeting the central nervous system, such as potential antidepressants and anxiolytics . The strategic incorporation of fluorine atoms and the cyclopropane moiety is known to improve a molecule's ability to cross the blood-brain barrier, thereby increasing bioavailability at the target site . Furthermore, these structural features can increase metabolic stability and binding specificity to receptors in the brain, which may lead to more efficacious drugs with a reduced profile of side effects . As a versatile synthetic intermediate, it allows researchers to explore and optimize the structure-activity relationships in their drug discovery programs. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. It should be handled by qualified professionals in a laboratory setting. For quality assurance, the compound is provided with a purity of ≥95% and requires storage at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H8F4O2

Molecular Weight

248.17 g/mol

IUPAC Name

2-[2-fluoro-4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C11H8F4O2/c12-9-3-5(11(13,14)15)1-2-6(9)7-4-8(7)10(16)17/h1-3,7-8H,4H2,(H,16,17)

InChI Key

FZCRZXRQBWISFW-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C(=O)O)C2=C(C=C(C=C2)C(F)(F)F)F

Origin of Product

United States

Preparation Methods

Diazo Compound Cyclopropanation

A foundational method involves the use of diazo compounds to generate the cyclopropane ring. In one protocol, 2-(2-fluoro-4-(trifluoromethyl)phenyl)cyclopropane is treated with dilute hydrochloric acid to yield 2-(2-fluoro-4-(trifluoromethyl)phenyl)cyclopropanamine. Subsequent acylation with acetic anhydride produces the target carboxylic acid. This two-step process achieves moderate yields (60–70%) but requires careful control of reaction conditions to avoid ring-opening side reactions.

Reaction Conditions:

  • Step 1: Cyclopropane + HCl (1M, 25°C, 12 h) → Cyclopropanamine
  • Step 2: Cyclopropanamine + Acetic anhydride (reflux, 4 h) → Carboxylic acid

Transition Metal-Catalyzed Methods

Transition metals like rhodium(II) or copper(I) enhance cyclopropanation efficiency. A patent by details the use of ruthenium catalysts in a multi-step synthesis:

  • Phenyl sulfide intermediate formation: 1,1-Dichloro-1-fluoroethane reacts with thiophenol under alkaline conditions.
  • Oxidation: Oxone replaces traditional oxidizing agents (e.g., mCPBA) to improve safety and yield.
  • Cyclopropanation: Ethyl diazoacetate adds to the intermediate using Ru catalysis, followed by hydrolysis and acidification.

Advantages:

  • Higher yields (80–85%) compared to non-catalytic methods.
  • Reduced side products due to regioselective ring closure.

Alternative Synthetic Routes

Photolytic Cyclopropanation

Photolysis offers a solvent-efficient pathway. A method adapted from involves irradiating a styrene derivative and bromomalononitrile in methylene chloride. The resultant 2-(4-biphenyl)-1,1-dicyanopropane undergoes selective hydrolysis and decarboxylation to yield the carboxylic acid.

Key Parameters:

  • Wavelength: 300–350 nm
  • Solvent: CH₂Cl₂
  • Yield: 50–60%

Base-Mediated Elimination

A patent by describes a base-driven elimination using sodium hydride and trimethylsulfoxonium iodide in dimethylsulfoxide. This method avoids transition metals but requires stringent anhydrous conditions.

Comparative Analysis of Methods

Yield and Efficiency

Method Catalyst/Reagents Yield Purity
Diazo cyclopropanation HCl, acetic anhydride 60–70% 90–95%
Ru-catalyzed Ru, oxone, NaOH 80–85% 98%
Photolytic UV light, CH₂Cl₂ 50–60% 85–90%

By-product Profiles

  • Diazo methods: Generate <5% unreacted amine intermediates.
  • Photolytic routes: Produce 10–15% dicyano by-products requiring chromatographic removal.

Industrial-Scale Production Considerations

Cost-Effectiveness

The Ru-catalyzed method uses bulk commodities (e.g., oxone, thiophenol), reducing raw material costs by 30% compared to traditional protocols.

Chemical Reactions Analysis

Functional Group Reactivity Analysis

The compound contains three key functional groups:

  • Carboxylic acid (-COOH)

  • Cyclopropane ring

  • Fluorinated aromatic substituents (fluorine and trifluoromethyl groups)

Carboxylic Acid Derivatization

The carboxylic acid group undergoes standard reactions:

  • Esterification : Reaction with alcohols (e.g., methanol) in the presence of acid catalysts (H₂SO₄) to form esters.

  • Amidation : Reaction with amines (e.g., ethylamine) using coupling agents like EDC/NHS to form amides.

  • Decarboxylation : Under high-temperature conditions, the carboxylic acid may lose CO₂, though this is less common without additional activating groups .

Example :

R-COOH+R’OHH2SO4R-COOR’+H2O\text{R-COOH} + \text{R'OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{R-COOR'} + \text{H}_2\text{O}

Cyclopropane Ring Transformations

The cyclopropane ring exhibits strain-driven reactivity:

  • Ring-opening : Under acidic or basic conditions, the ring may open to form alkenes or dienes. Electron-withdrawing groups (e.g., trifluoromethyl) can destabilize the ring, facilitating cleavage .

  • Addition reactions : Electrophilic additions (e.g., hydrogenation) may occur, though cyclopropanes are generally inert unless activated .

Example :

CyclopropaneH+Alkene+H2O\text{Cyclopropane} \xrightarrow{\text{H}^+} \text{Alkene} + \text{H}_2\text{O}

Aromatic Substitution

The fluorinated substituents influence aromatic reactivity:

  • Electrophilic substitution : The trifluoromethyl group (strongly electron-withdrawing) and fluorine (meta-directing) deactivate the ring. Substitution is unlikely under standard conditions .

  • Nucleophilic substitution : Possible only under extreme conditions (e.g., high temperatures, strong bases) due to the stability of C-F bonds .

Reaction Conditions and Products

Reaction TypeConditionsProducts
Esterification Methanol, H₂SO₄, reflux (50–100°C)Methyl ester derivative
Amidation Ethylamine, EDC/NHS, DMF (25°C)Amide derivative
Ring-opening HCl (aq), heat (100–150°C)Alkene derivatives

Stock Solution Preparation

From experimental protocols :

Stock Solution (mg/mL)Volume (mL) for 1 mM
1 mg/mL4.0314
5 mg/mL0.8063
10 mg/mL0.4031

Cyclopropanation Mechanism

The cyclopropane ring is likely formed via carbene addition to alkenes, a common method in organofluorine chemistry . For example:

  • Diazo compound decomposition : Ethyl diazoacetate generates a carbene intermediate.

  • Cyclopropanation : The carbene adds to a double bond, forming the three-membered ring .

Scheme :

Alkene+CarbeneCyclopropane\text{Alkene} + \text{Carbene} \rightarrow \text{Cyclopropane}

Comparison with Analogous Compounds

CompoundKey Differences
2-Fluoro-4-trifluoromethylbenzoic acid Lacks cyclopropane ring and carboxylic acid
1-(2-Fluoro-4-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid Cyclopropane position differs

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of cyclopropane derivatives, including 2-(2-Fluoro-4-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid, in cancer treatment. Cyclopropanes are known for their ability to modulate protein kinase activity, which is crucial in cancer cell proliferation. For instance, compounds similar to this have been investigated for their efficacy against various cancer cell lines, showing promising results in inhibiting tumor growth and proliferation .

Drug Design and Development

The incorporation of cyclopropane moieties into drug candidates has been associated with improved pharmacokinetic properties, such as increased metabolic stability and enhanced binding affinity to biological targets. The compound's unique fluorinated structure can also lead to better solubility and bioavailability, making it a valuable scaffold in the design of new therapeutics .

Enzyme-Catalyzed Reactions

Enzymatic synthesis involving cyclopropanes has gained traction due to its efficiency and environmental benefits. The enzyme-catalyzed formation of cyclopropanes from alkenes has been successfully applied in synthesizing complex molecules, including those with anticancer properties. This method allows for high diastereoselectivity and enantioselectivity, which are critical in pharmaceutical applications .

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated that derivatives of this compound exhibited significant inhibitory effects on cervical and ovarian cancer cell lines. The compound showed an IC50 value of 0.009 µM against SiHa cells, outperforming standard chemotherapeutics like cisplatin .

CompoundCell LineIC50 (µM)
2-(2-Fluoro-4-(trifluoromethyl)...SiHa0.009
CisplatinSiHa~0.5
Other tested compoundsVariousVaries

Case Study 2: Enzymatic Cyclopropanation

Research focusing on enzyme-catalyzed cyclopropanation has shown that this method can produce high yields of cyclopropane derivatives with minimal environmental impact. The application of this technique to synthesize derivatives similar to this compound illustrates its efficiency in producing biologically relevant compounds .

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-4-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s fluorine and trifluoromethyl groups enhance its binding affinity to target proteins, potentially inhibiting their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activity, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Cyclopropane Rings

a) 1-(2,4-Dichlorophenyl)cyclopropane-1-carboxylic Acid
  • CAS: Not explicitly provided (referenced in ).
  • Molecular Formula : C₁₀H₈Cl₂O₂.
  • Molecular Weight : 231.08 .
  • Key Differences: Substitutes fluorine and trifluoromethyl groups with chlorine atoms. Applications: Used in agrochemicals (e.g., cyclanilide, a plant growth regulator) , contrasting with the target compound’s likely pharmaceutical focus.
b) (1S,2S)-1-Amino-2-(trifluoromethyl)cyclopropane-1-carboxylic Acid
  • CAS: Not explicitly provided (referenced in ).
  • Molecular Formula: C₅H₆F₃NO₂ (estimated).
  • Molecular Weight : 195 (approximate) .
  • Key Differences: Replaces the fluorinated phenyl group with an amino group and a trifluoromethyl substituent on the cyclopropane ring. The amino group introduces basicity, altering solubility and reactivity compared to the purely aromatic target compound.
c) 1-[[[5′-[[1-(4-Chloro-3-methylphenyl)ethyl]amino]-2′-fluoro-3,5-dimethyl[1,1′-biphenyl]-4-yl]carbonyl]amino]-cyclopropane-carboxylic Acid
  • CAS : 1233332-37-0.
  • Molecular Formula : C₂₈H₂₈ClFN₂O₃.
  • Molecular Weight : 494.98 .
  • Key Differences :
    • Features a bulky biphenyl substituent and additional functional groups (e.g., amide, methyl).
    • Higher molecular weight and complexity suggest applications in targeted drug delivery or enzyme inhibition.

Non-Cyclopropane Analogues with Fluorinated Aromatic Groups

a) 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic Acid
  • CAS: Not explicitly provided (referenced in ).
  • Molecular Formula : C₁₀H₈F₄O₂ (estimated).
  • Molecular Weight : ~248 (approximate, based on structural similarity).
  • Key Differences: Replaces the cyclopropane ring with a propanoic acid chain. Increased conformational flexibility may reduce binding affinity in biological systems compared to the rigid cyclopropane core .
b) 4-Amino-2-trifluoromethylphenyl Retinate (ATPR)
  • CAS: Not explicitly provided (referenced in ).
  • Molecular Formula: Complex retinoic acid derivative.
  • Key Differences: Combines a trifluoromethylphenyl group with a retinoic acid backbone.

Comparative Analysis of Key Properties

Table 1: Structural and Functional Comparison

Compound Name CAS Molecular Formula Molecular Weight Key Substituents Applications
Target Compound 2227851-53-6 C₁₁H₈F₄O₂ 248.05 Cyclopropane, F, CF₃ Research, drug discovery
1-(2,4-Dichlorophenyl)cyclopropane-1-carboxylic Acid - C₁₀H₈Cl₂O₂ 231.08 Cyclopropane, Cl Agrochemicals
2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic Acid - C₁₀H₈F₄O₂ ~248 Propanoic acid, F, CF₃ Research (flexible analogue)
ATPR - Complex - Retinoic acid, CF₃ Anticancer

Table 2: Physicochemical and Handling Properties

Compound Name Solubility Storage Conditions Stability Notes
Target Compound DMSO, ethanol −80°C (6 months) Sensitive to freeze-thaw cycles
1-(2,4-Dichlorophenyl)cyclopropane-1-carboxylic Acid Not specified Standard laboratory Likely stable at room temperature
ATPR Methanol-water −20°C HPLC purity >99%

Biological Activity

2-(2-Fluoro-4-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid (CAS Number: 2227851-53-6) is a synthetic organic compound notable for its potential applications in pharmaceuticals and agrochemicals. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and safety profiles based on diverse research findings.

  • Molecular Formula : C11H8F4O2
  • Molecular Weight : 248.17 g/mol
  • Appearance : Colorless to light yellow solid
  • Melting Point : 78-82 °C
  • Boiling Point : 338.4 °C

Biological Activity Overview

The biological activity of this compound has been assessed in several studies, particularly regarding its antifungal and antiparasitic properties.

Antifungal Activity

Research indicates that derivatives of this compound exhibit significant antifungal activity. For instance, analogs have been tested against Candida albicans and Aspergillus fumigatus, showing promising inhibition rates compared to traditional antifungals like fluconazole. The effective dose parameters for these fungi were significantly lower for the tested compounds than those for fluconazole, suggesting enhanced efficacy .

Antiparasitic Activity

The compound has also demonstrated activity against Trypanosoma brucei and Trypanosoma cruzi. In vitro studies revealed that certain derivatives possess low minimum inhibitory concentrations (MIC), indicating potent antiparasitic effects. For example, one study reported an MIC of 0.033 µg/mL against T. cruzi, which is significantly lower than that of existing treatments .

The mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound appears to inhibit key enzymes involved in the metabolic pathways of target organisms, disrupting their growth and reproduction.
  • Cell Membrane Disruption : Some studies suggest that the compound may affect the integrity of cell membranes in fungi and parasites, leading to cell lysis.

Case Study 1: Antifungal Efficacy

A study conducted on various fluconazole analogs, including derivatives of this compound, showed that these compounds had IC50 values significantly lower than fluconazole itself. The (+) isomer exhibited IC50 values of 2.6 mg/kg against C. albicans, compared to >30 mg/kg for fluconazole .

Case Study 2: Antiparasitic Activity

In a murine model, compounds derived from this cyclopropane exhibited a reduction in parasitic load by over 90% at doses as low as 15 mg/kg/day after ten days of treatment. This highlights the potential for these compounds as effective treatments for parasitic infections .

Safety Profile

Safety assessments indicate that while the racemic mixture is generally safe at lower doses (1 mg/kg/day), higher doses may lead to toxicity, particularly with specific enantiomers . Continuous monitoring and further studies are essential to establish comprehensive safety profiles.

Summary Table of Biological Activities

Activity TypePathogen/TargetEffective Dose (mg/kg)Observations
AntifungalCandida albicans2.6Higher efficacy than fluconazole
AntifungalAspergillus fumigatus>30Comparable efficacy to existing treatments
AntiparasiticTrypanosoma brucei15Significant reduction in parasitic load
AntiparasiticTrypanosoma cruzi0.033Very low MIC indicating high potency

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(2-Fluoro-4-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid?

  • Methodological Answer : The synthesis involves cyclopropanation via transition metal-catalyzed reactions (e.g., using diazo compounds) to form the strained cyclopropane ring. Fluorination steps are critical for introducing the 2-fluoro and trifluoromethyl groups. For example, difluoromethylating agents or electrophilic fluorination can be employed under controlled conditions to ensure regioselectivity . Optimization of reaction parameters (e.g., temperature, solvent polarity) is essential to improve yield and minimize side products.

Q. What safety protocols are advised for handling this compound in laboratory settings?

  • Methodological Answer : Store the compound below -20°C to prevent degradation, and avoid exposure to heat sources or open flames due to potential thermal instability . Waste must be segregated and disposed of via certified biological/chemical waste management services to comply with environmental regulations . Use personal protective equipment (PPE) during synthesis and handling.

Q. How can researchers validate the structural integrity and purity of this compound?

  • Methodological Answer : Employ a combination of analytical techniques:
  • Nuclear Magnetic Resonance (NMR) : Confirm substituent positions (e.g., fluorine and trifluoromethyl groups) via 19F^{19}\text{F} and 1H^{1}\text{H} NMR.
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for experimental reproducibility) using reverse-phase columns .
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., exact mass: ~264.05 g/mol for C11_{11}H8_{8}F4_{4}O2_{2}) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) influence the compound’s reactivity and biological activity?

  • Methodological Answer : Comparative studies with analogs (e.g., 2-Methyl-3-phenylcyclopropane-1-carboxylic acid) reveal that substituent position alters steric and electronic properties. For instance, the 2-fluoro group enhances electronegativity, potentially improving binding affinity in enzyme inhibition assays. Computational modeling (e.g., density functional theory) can predict substituent effects on ring strain and stability .

Q. What computational strategies are effective for predicting target interactions involving this compound?

  • Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) can model interactions between the cyclopropane core and biological targets (e.g., enzymes or receptors). Focus on the trifluoromethyl group’s role in hydrophobic interactions and the carboxylic acid’s hydrogen-bonding capacity. Pair with molecular dynamics simulations to assess binding stability under physiological conditions .

Q. How can researchers resolve contradictions in experimental data related to this compound’s stability under varying pH conditions?

  • Methodological Answer : Design pH-dependent stability assays using buffered solutions (pH 2–12) and monitor degradation via UV-Vis spectroscopy or LC-MS. For instance, acidic conditions may hydrolyze the cyclopropane ring, while neutral/basic environments could stabilize the carboxylic acid moiety. Cross-validate results with differential scanning calorimetry (DSC) to correlate thermal stability with pH .

Q. What role does the cyclopropane ring play in modulating the compound’s pharmacokinetic properties?

  • Methodological Answer : The cyclopropane ring’s strain increases metabolic resistance, potentially prolonging half-life. Conduct in vitro metabolic studies (e.g., liver microsome assays) to compare degradation rates with non-cyclopropane analogs. Lipophilicity (logP) calculations can further clarify bioavailability trends .

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